molecular formula C23H20ClNO4S B13376236 1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B13376236
M. Wt: 441.9 g/mol
InChI Key: MYIWBJKOQDRXIL-UHFFFAOYSA-N
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Description

1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula

C23H20ClNO4S

Molecular Weight

441.9 g/mol

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C23H20ClNO4S/c1-15-6-11-21(30-15)20(26)14-23(28)18-4-2-3-5-19(18)25(22(23)27)12-13-29-17-9-7-16(24)8-10-17/h2-11,28H,12-14H2,1H3

InChI Key

MYIWBJKOQDRXIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CCOC4=CC=C(C=C4)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: NaBH4, LiAlH4, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or other suitable reagents.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with . The exact molecular targets and pathways involved can vary, but they often include key proteins and enzymes involved in cell signaling and metabolic processes .

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